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Compound of Interest

Compound Name: 4'-Chloropropiophenone

Cat. No.: B124772 Get Quote

4'-Chloropropiophenone, with the IUPAC name 1-(4-chlorophenyl)propan-1-one, is an

aromatic ketone that serves as a pivotal intermediate in modern organic synthesis.[1] Its

structure, featuring a chlorinated phenyl ring attached to a propanone moiety, presents multiple

reactive sites that can be selectively targeted using a variety of common reagents. This

versatility makes it a valuable building block in the synthesis of pharmaceuticals,

agrochemicals, and fragrances.[2][3]

The reactivity of 4'-chloropropiophenone is primarily dictated by two key features: the

electrophilic carbonyl carbon and the acidic protons on the adjacent α-carbon. Understanding

how to manipulate these sites is crucial for leveraging this compound's full synthetic potential.

This guide provides a detailed exploration of its reactions with common reagents, focusing on

the underlying mechanisms, field-proven protocols, and the strategic implications for complex

molecule synthesis, particularly in the context of drug discovery and development.

Section 1: Core Physicochemical Properties and
Safe Handling
Before undertaking any experimental work, a thorough understanding of the compound's

properties and safety requirements is paramount. 4'-Chloropropiophenone is a white to off-

white crystalline solid at room temperature.[3][4]

Table 1: Physicochemical Data for 4'-Chloropropiophenone
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Property Value Source(s)

Molecular Formula C₉H₉ClO [1][3]

Molecular Weight 168.62 g/mol [1][3]

CAS Number 6285-05-8 [1]

Melting Point 34-37 °C [4]

Boiling Point 152 °C / 30 mmHg [4]

Appearance
White to Almost white

powder/crystal
[4]

IUPAC Name
1-(4-chlorophenyl)propan-1-

one
[1]

Safety and Handling Precautions
4'-Chloropropiophenone is classified as an irritant, causing skin and serious eye irritation.[1]

[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is

mandatory.[6][7] All manipulations should be performed in a well-ventilated fume hood.

In case of contact:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. If irritation persists, seek medical attention.[5][6]

Skin: Wash with plenty of soap and water.[5][6]

Storage: Store in a cool, dry, and well-ventilated place, keeping the container tightly closed.

[6]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[5]

Section 2: Reactions at the Carbonyl Group
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The polarized carbon-oxygen double bond is the primary site for nucleophilic attack. Reactions

here typically involve the reduction of the ketone to an alcohol or the addition of carbon

nucleophiles to form new carbon-carbon bonds.

Reduction to 1-(4-chlorophenyl)propan-1-ol
The conversion of the carbonyl group to a secondary alcohol is a fundamental transformation.

Sodium borohydride (NaBH₄) is the reagent of choice for this due to its selectivity, mildness,

and ease of handling compared to more potent reducing agents like lithium aluminum hydride

(LiAlH₄).[8]

Causality of Reagent Choice: NaBH₄ is a source of hydride (H⁻). It is selective for aldehydes

and ketones and will not reduce less reactive carbonyl compounds like esters or amides under

standard conditions.[8] This selectivity is crucial when other functional groups are present in the

molecule. The reaction is typically run in a protic solvent, such as methanol or ethanol, which

also serves to protonate the resulting alkoxide intermediate.[9]

Mechanism of Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion

from the BH₄⁻ complex to the electrophilic carbonyl carbon. This breaks the C=O pi bond,

forming a tetrahedral alkoxide intermediate. A subsequent workup with a proton source (often

the solvent itself or a mild acid) neutralizes the alkoxide to yield the final secondary alcohol.[10]

[11]
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Caption: Workflow for the reduction of 4'-chloropropiophenone.

Experimental Protocol: Reduction with NaBH₄

Dissolve 4'-chloropropiophenone (1.0 eq) in methanol in a round-bottom flask equipped

with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (0.3 eq, considering each mole can deliver 4

hydrides, though a slight excess is common in practice) portion-wise to the stirred solution.

[12]

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 1-2 hours.

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Once the starting material is consumed, quench the reaction by slowly adding a dilute acid

(e.g., 1M HCl) until gas evolution ceases.

Remove the methanol under reduced pressure.

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the crude product, which can be purified by column chromatography or

recrystallization.

Catalytic Hydrogenation
An alternative reduction method involves catalytic hydrogenation, using molecular hydrogen

(H₂) and a metal catalyst.

Causality of Reagent Choice: This method is highly effective but less selective than NaBH₄.

Catalysts like Palladium on carbon (Pd/C) can also reduce other functional groups, such as

alkenes or alkynes.[13] However, under controlled conditions, it provides a clean reduction of

the ketone. A key advantage is the avoidance of salt byproducts, as the only reagent is

hydrogen gas.

Mechanism of Catalytic Hydrogenation: The mechanism involves the adsorption of both the

hydrogen gas and the ketone onto the surface of the metal catalyst. This facilitates the

stepwise addition of hydrogen atoms across the C=O double bond.[14]

Section 3: Reactions at the α-Position
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The protons on the carbon adjacent to the carbonyl group (the α-protons) are acidic due to the

electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting

enolate conjugate base. This allows for a range of important substitution reactions.

α-Halogenation
The substitution of an α-proton with a halogen, typically bromine, creates a highly valuable

intermediate, 2-bromo-4'-chloropropiophenone.[15] This product is a precursor for the

synthesis of many pharmaceutical compounds, including cathinone derivatives.[16]

Causality of Reaction Conditions: The reaction can be performed under either acidic or basic

conditions, but the outcomes differ significantly.

Acid-Catalyzed: This method is preferred for achieving mono-halogenation. The reaction

proceeds through an enol intermediate. The rate-determining step is the formation of the

enol, which is independent of the halogen concentration.[17] Once one halogen is added, its

electron-withdrawing effect destabilizes the protonated carbonyl, making the formation of a

second enol less favorable and thus hindering further halogenation.[18]

Base-Promoted: This method leads to polyhalogenation. The reaction proceeds via an

enolate. The introduced halogen's inductive effect increases the acidity of the remaining α-

protons, making subsequent deprotonation and halogenation faster than the first.[18][19]

Mechanism of Acid-Catalyzed α-Bromination:

The carbonyl oxygen is protonated by the acid catalyst.

A base (e.g., the solvent) removes an α-proton, leading to the formation of a neutral enol

intermediate.

The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of Br₂,

forming a C-Br bond and a protonated carbonyl.

Deprotonation regenerates the acid catalyst and yields the α-bromo ketone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b124772?utm_src=pdf-body
https://cdn.caymanchem.com/cdn/msds/40861m.pdf
https://en.wikipedia.org/wiki/Cathinone
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://kpu.pressbooks.pub/organicchemistry2/chapter/6-2-halogenation-of-the-alpha-carbon/
https://kpu.pressbooks.pub/organicchemistry2/chapter/6-2-halogenation-of-the-alpha-carbon/
https://www.chemistrysteps.com/alpha-halogenation-of-enols-and-enolates/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4'-Chloropropiophenone
+ Br₂ + H⁺ (cat.)

Protonation of
Carbonyl Oxygen

Deprotonation at α-carbon
(Rate-Determining Step)

Enol Intermediate

Nucleophilic Attack
of Enol on Br₂

Deprotonation of
Carbonyl Oxygen

2-Bromo-4'-chloropropiophenone
+ HBr + H⁺

Click to download full resolution via product page

Caption: Mechanism of acid-catalyzed α-bromination.

Experimental Protocol: Acid-Catalyzed α-Bromination

Dissolve 4'-chloropropiophenone (1.0 eq) in a suitable solvent such as acetic acid or

chloroform.
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Add a catalytic amount of hydrobromic acid (HBr).

Slowly add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise to the mixture

with stirring. Maintain the temperature as needed (reactions may be run at room temperature

or with gentle heating).

Continue stirring until the characteristic red-brown color of bromine disappears.

Monitor the reaction by TLC.

Upon completion, pour the reaction mixture into water and extract with an organic solvent

(e.g., dichloromethane).

Wash the organic layer with a solution of sodium bisulfite to remove any unreacted bromine,

followed by saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude

product, which can be purified by recrystallization.

The Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminoalkyl group

at the α-position, forming a β-amino ketone known as a Mannich base.[20][21] These products

are versatile intermediates in pharmaceutical synthesis.[22]

Causality of Reagents: The reaction requires the ketone (4'-chloropropiophenone), a non-

enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (e.g.,

dimethylamine hydrochloride).[20] The reaction is typically run under acidic conditions.

Mechanism of the Mannich Reaction:

The amine reacts with formaldehyde to form an iminium ion (also known as an

Eschenmoser's salt precursor).

Separately, the ketone (4'-chloropropiophenone) tautomerizes under acidic conditions to

its enol form.

The nucleophilic enol attacks the electrophilic iminium ion.
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Deprotonation of the resulting intermediate yields the final β-amino ketone product.[20]

Reagents
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Caption: Logical flow of the Mannich Reaction.

Section 4: The Willgerodt-Kindler Reaction
This remarkable reaction involves a complex rearrangement and oxidation, converting the aryl

alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding

amide or carboxylic acid.[23][24] For 4'-chloropropiophenone, the product is 3-(4-

chlorophenyl)propanamide or its derivatives.

Causality of Reagents: The modern variant, the Willgerodt-Kindler reaction, employs elemental

sulfur and a secondary amine, most commonly morpholine.[25][26][27] The amine acts as both

a reactant and a solvent.

Mechanism of the Willgerodt-Kindler Reaction: The mechanism is complex but is generally

understood to begin with the formation of an enamine from the ketone and morpholine. This

enamine then reacts with sulfur. A series of rearrangements, likely involving aziridine

intermediates, effectively migrates the carbonyl functionality (in the form of a thioamide) to the

terminal carbon of the alkyl chain.[23][27] Subsequent hydrolysis of the resulting thioamide

yields the final product.

Section 5: Applications in Drug Development
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The reactivity of 4'-chloropropiophenone and its derivatives, such as 2-bromo-4'-
chloropropiophenone, makes them crucial starting materials in the synthesis of psychoactive

substances, particularly synthetic cathinones.[28][29] The α-bromo derivative can readily

undergo nucleophilic substitution with various amines to generate a wide array of cathinone

analogues.[30] This accessibility is of significant interest to both medicinal chemists designing

novel therapeutics and forensic scientists tracking the emergence of new psychoactive

substances.[28]

Conclusion
4'-Chloropropiophenone is a synthetically powerful and versatile molecule. Its reactivity can

be precisely controlled by the judicious choice of reagents and reaction conditions. Nucleophilic

attack at the carbonyl carbon allows for the creation of alcohols, while the acidity of the α-

protons enables functionalization via halogenation and aminoalkylation. More complex

transformations like the Willgerodt-Kindler reaction further expand its synthetic utility. A

comprehensive understanding of these reaction pathways, as detailed in this guide, empowers

researchers to effectively utilize 4'-chloropropiophenone as a strategic building block in the

development of novel chemical entities.

References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 22697, 4'-Chloropropiophenone.
Wikipedia. (n.d.). Willgerodt rearrangement.
ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4
a....
National Center for Biotechnology Information. (2023). Synthesis, Characterization, and
Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PubMed
Central.
SynArchive. (n.d.). Willgerodt-Kindler Reaction.
Merck & Co. (n.d.). Willgerodt-Kindler Reaction. The Merck Index Online.
Wikipedia. (n.d.). Mannich reaction.
Organic Chemistry Portal. (n.d.). Grignard Reaction.
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic
cathinones drug profile.
Michigan State University Department of Chemistry. (2009). Willgerodt‐Kindler Reaction.
American Chemical Society. (1980). Mechanism of Grignard Reagent Formation. The
Surface Nature of the Reaction. Accounts of Chemical Research.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b124772?utm_src=pdf-body
https://www.benchchem.com/product/b124772?utm_src=pdf-body
https://www.benchchem.com/product/b124772?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12027149/
https://www.euda.europa.eu/publications/drug-profiles/synthetic-cathinones_en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12027149/
https://www.benchchem.com/product/b124772?utm_src=pdf-body
https://www.benchchem.com/product/b124772?utm_src=pdf-body
https://www.benchchem.com/product/b124772?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
Organic Chemistry Portal. (n.d.). Mannich Reaction.
National Center for Biotechnology Information. (2022). Synthetic Cathinones: Recent
Developments, Enantioselectivity Studies and Enantioseparation Methods. PubMed Central.
Wikipedia. (n.d.). Cathinone.
Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
Chemistry LibreTexts. (2023). Alpha Halogenation.
KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon – Organic Chemistry II.
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci.
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic
Chemistry.
YouTube. (2018). Alpha Halogenation of Ketones. The Organic Chemistry Tutor.
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.
YouTube. (2020). Reduction Reactions with NaBH4 and LAH. Daniel Miller.
Studylib. (n.d.). Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone.
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate.
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4'-Chloropropiophenone | C9H9ClO | CID 22697 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. chemimpex.com [chemimpex.com]

3. 4'-Chloropropiophenone | 6285-05-8 [chemicalbook.com]

4. 4'-Chloropropiophenone | 6285-05-8 | TCI AMERICA [tcichemicals.com]

5. fishersci.com [fishersci.com]

6. chemicalbook.com [chemicalbook.com]

7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b124772?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Chloropropiophenone
https://www.chemimpex.com/products/26760
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9854028.htm
https://www.tcichemicals.com/CA/en/p/C1616
https://www.fishersci.com/store/msds?partNumber=AAA1163314&productDescription=4+-CHLOROPROPIOPHENONE+98%25+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.chemicalbook.com/msds/4-chloropropiophenone.pdf
https://store.apolloscientific.co.uk/storage/msds/OR11048_msds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. masterorganicchemistry.com [masterorganicchemistry.com]

9. chemguide.co.uk [chemguide.co.uk]

10. youtube.com [youtube.com]

11. youtube.com [youtube.com]

12. studylib.net [studylib.net]

13. curlyarrow.blogspot.com [curlyarrow.blogspot.com]

14. researchgate.net [researchgate.net]

15. cdn.caymanchem.com [cdn.caymanchem.com]

16. Cathinone - Wikipedia [en.wikipedia.org]

17. chem.libretexts.org [chem.libretexts.org]

18. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

19. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

20. Mannich reaction - Wikipedia [en.wikipedia.org]

21. Mannich Reaction [organic-chemistry.org]

22. Mannich Reaction | Thermo Fisher Scientific - UK [thermofisher.com]

23. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

24. Willgerodt-Kindler Reaction [drugfuture.com]

25. synarchive.com [synarchive.com]

26. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

27. Willgerodt-Kindler Reaction [organic-chemistry.org]

28. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and
Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

29. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

30. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and
Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: Unveiling the Synthetic Potential of 4'-
Chloropropiophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124772#4-chloropropiophenone-reactivity-with-
common-reagents]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-sodium-borohydride-nabh4/
https://www.chemguide.co.uk/mechanisms/nucadd/reduce.html
https://www.youtube.com/watch?v=gMWEC8AIJyc
https://www.youtube.com/watch?v=frQh_BBYjI0
https://studylib.net/doc/8398599/experiment-1.-ketone-reduction-by-sodium-borohydride
http://curlyarrow.blogspot.com/2010/01/catalytic-hydrogenation-part-ii-tips.html
https://www.researchgate.net/figure/Scheme2-aProposed-mechanism-for-catalytic-hydrogenation-of-4a-using-1OTf_fig2_309438829
https://cdn.caymanchem.com/cdn/msds/40861m.pdf
https://en.wikipedia.org/wiki/Cathinone
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://kpu.pressbooks.pub/organicchemistry2/chapter/6-2-halogenation-of-the-alpha-carbon/
https://www.chemistrysteps.com/alpha-halogenation-of-enols-and-enolates/
https://en.wikipedia.org/wiki/Mannich_reaction
https://www.organic-chemistry.org/namedreactions/mannich-reaction.shtm
https://www.thermofisher.com/uk/en/home/chemicals/learning-center/organic-chemistry-resources/carbonyl-compound-reactions/mannich-reaction.html
https://en.wikipedia.org/wiki/Willgerodt_rearrangement
https://www.drugfuture.com/Organic_Name_Reactions/topics/ONR_CD_XML/ONR432.htm
https://synarchive.com/named-reactions/willgerodt-kindler-reaction
https://www2.chemistry.msu.edu/faculty/wulff/myweb26/Name%20Reactions_pdf/2009-02-06%20Yong.pdf
https://www.organic-chemistry.org/namedreactions/willgerodt-kindler-reaction.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12027149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12027149/
https://www.euda.europa.eu/publications/drug-profiles/synthetic-cathinones_en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9000803/
https://www.benchchem.com/product/b124772#4-chloropropiophenone-reactivity-with-common-reagents
https://www.benchchem.com/product/b124772#4-chloropropiophenone-reactivity-with-common-reagents
https://www.benchchem.com/product/b124772#4-chloropropiophenone-reactivity-with-common-reagents
https://www.benchchem.com/product/b124772#4-chloropropiophenone-reactivity-with-common-reagents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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